Phenyl 4,6-O-benzylidene-b-D-glucopyranoside
Overview
Description
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside, also known as PBG, is a glucose derivative . It has an empirical formula of C19H20O6 and a molecular weight of 344.36 . This compound has gained significant interest in recent years due to its potential in studying an array of ailments, encompassing diabetes, cancer, and neurodegenerative disorders .
Molecular Structure Analysis
The IUPAC name for Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol . The SMILES string representation is O[C@@H]1C@@H[C@@H]2OC(OC[C@H]2O[C@H]1Oc3ccccc3)c4ccccc4 .Physical And Chemical Properties Analysis
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is a solid substance . It has an optical activity of [α]21/D −56°, c = 2 in acetone . The melting point is 194-196 °C (dec.) (lit.) .Scientific Research Applications
- Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is used in the field of carbohydrate chemistry . It is used as a chiral building block and important intermediate in the preparation of different sugars .
- The methods of application or experimental procedures involve various chemical reactions, including regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers .
- The outcomes of these reactions are often influenced by the structure of the substrate and neighboring substituents .
- This compound exhibits strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .
- The outcomes of these studies can lead to the development of new therapeutic agents .
Carbohydrate Chemistry
Drug Discovery and Design
Study of Ailments
- Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can be used as a fluorination agent in organic synthesis .
- The outcomes of these reactions can lead to the synthesis of various fluorinated organic compounds .
- This compound can be used for click modifications in carbohydrate chemistry .
- The outcomes of these reactions can lead to the synthesis of various modified carbohydrates .
Organic Synthesis
Carbohydrate Chemistry
Glycosylation and Methylation Reactions
- Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can be used for regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides .
- The methods of application typically involve the treatment of this compound with acetic acid at elevated temperatures .
- The outcomes of these reactions can lead to the formation of 6-O-acetyl derivatives .
- This compound can be used as a fluorination agent in organic synthesis .
- The methods of application typically involve the use of this compound as a reagent in various fluorination reactions .
- The outcomes of these reactions can lead to the synthesis of various fluorinated organic compounds .
- Phenyl β-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents .
- The methods of application typically involve the use of this compound in various synthesis reactions .
- The outcomes of these reactions can lead to the synthesis of various derivatives of β-D-glucopyranosides .
Regioselective Acetylation
Fluorination Agent
Anti-HIV Agents
Safety And Hazards
properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-HIQCEYAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583714 | |
Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4,6-O-benzylidene-b-D-glucopyranoside | |
CAS RN |
75829-66-2 | |
Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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